REACTION_CXSMILES
|
[S:1]([NH2:5])([NH2:4])(=[O:3])=[O:2].[O:6]=[S:7]1(=[O:14])[CH2:11][CH2:10][CH:9]([CH2:12]N)[CH2:8]1>O>[O:6]=[S:7]1(=[O:14])[CH2:11][CH2:10][CH:9]([CH2:12][NH:4][S:1](=[O:3])(=[O:2])[NH2:5])[CH2:8]1
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
O=S1(CC(CC1)CN)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
CUSTOM
|
Details
|
freezedried
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(CC(CC1)CNS(N)(=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |